molecular formula C10H16N4O B13934987 6-Amino-N-(2-(dimethylamino)ethyl)nicotinamide

6-Amino-N-(2-(dimethylamino)ethyl)nicotinamide

Cat. No.: B13934987
M. Wt: 208.26 g/mol
InChI Key: ZSOSIDPUBYFPGY-UHFFFAOYSA-N
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Description

6-Amino-N-[2-(dimethylamino)ethyl]-3-pyridinecarboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with an amino group and a dimethylaminoethyl group, making it a versatile molecule for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-[2-(dimethylamino)ethyl]-3-pyridinecarboxamide typically involves the reaction of 6-amino-3-pyridinecarboxylic acid with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of 6-Amino-N-[2-(dimethylamino)ethyl]-3-pyridinecarboxamide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification methods like crystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-N-[2-(dimethylamino)ethyl]-3-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions with electrophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amides or amines depending on the electrophile used.

Scientific Research Applications

6-Amino-N-[2-(dimethylamino)ethyl]-3-pyridinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 6-Amino-N-[2-(dimethylamino)ethyl]-3-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action often include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide: Known for its anticancer properties and ability to intercalate with DNA.

    2-(Dimethylamino)ethyl methacrylate: Used in polymer chemistry for the synthesis of pH-responsive polymers.

    N-(2-(Dimethylamino)ethyl)benzamide: Studied for its potential as a pharmaceutical intermediate.

Uniqueness

6-Amino-N-[2-(dimethylamino)ethyl]-3-pyridinecarboxamide stands out due to its unique combination of a pyridine ring with amino and dimethylaminoethyl groups, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

6-amino-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C10H16N4O/c1-14(2)6-5-12-10(15)8-3-4-9(11)13-7-8/h3-4,7H,5-6H2,1-2H3,(H2,11,13)(H,12,15)

InChI Key

ZSOSIDPUBYFPGY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CN=C(C=C1)N

Origin of Product

United States

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